molecular formula C14H8N6Na2O6S2 B1649337 Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate CAS No. 2718-90-3

Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate

Cat. No. B1649337
CAS RN: 2718-90-3
M. Wt: 466.4 g/mol
InChI Key: HYYYTIDWAIQGHI-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular formula of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is C14H8N6Na2O6S2·4H2O . The molecular weight is 538.42 .


Physical And Chemical Properties Analysis

Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate appears as a light yellow to brown powder or crystal . It is sensitive to light .

Scientific Research Applications

Fluorescent Whitening Agents

Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate has been explored for its application in fluorescent whitening agents. For instance, Holt and Milligan (1974) studied the irradiation of an aqueous solution of the trans-isomer of disodium 4,4'-diacetamidostilbene-2,2'-disulfonate, which resulted in various reactions, including isomerization, reduction, and oxidative cleavage, forming different products when applied to wool. This research provides insight into the potential use of this compound in textile enhancement and whitening applications (Holt & Milligan, 1974).

Polymer Science

In polymer science, this compound has been utilized in the synthesis of novel materials. Singh et al. (2017) created sulfonated polytriazole copolymers using this compound as one of the monomers. These copolymers exhibited high mechanical, thermal, and oxidative stability and low swelling, making them potential candidates for applications like proton exchange membranes (Singh et al., 2017).

Photoresist Materials

This compound has been studied for its application in photoresist materials. Swei and Talbot (2003) explored its use in polyvinylpyrrolidone photoresists for CRTs, finding that lighting conditions affected the degradation of the compound and its crosslinking with polyvinylpyrrolidone. This research contributes to the development of new materials for high-definition imaging technologies (Swei & Talbot, 2003).

Fluorescence Sensors

The compound is also being utilized in the development of fluorescence sensors. Luisier et al. (2012) demonstrated the use of a related dye, disodium 3,4:3',4'-bibenzo[b]thiophene-2,2'-disulfonate, as a molecular probe for fluorimetric detection of caffeine, highlighting the potential of stilbene disulfonate derivatives in analytical chemistry applications (Luisier et al., 2012).

Proton Exchange Membrane Properties

In the field of energy and fuel cells, this compound has been utilized in the development of materials with proton exchange properties. For instance, Banerjee et al. (2014) synthesized new fluorinated sulfonated polytriazoles using this compound, which showed promise as proton exchange membranes due to their high thermal and chemical stabilities and low water uptake (Banerjee et al., 2014).

Safety and Hazards

Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is also a flammable solid . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

Disodium 4,4’-diazidostilbene-2,2’-disulfonate tetrahydrate plays a significant role in biochemical reactions. It is used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the immobilisation of enzymes on fibroin by photo-crosslinking

properties

IUPAC Name

disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRPZJTEIQWSU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2718-90-3
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 4,4'-diazidostilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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